molecular formula C13H12N4O2 B7438420 1-(3-Imidazo[1,2-a]pyridin-8-yl-1,2,4-oxadiazol-5-yl)cyclobutan-1-ol

1-(3-Imidazo[1,2-a]pyridin-8-yl-1,2,4-oxadiazol-5-yl)cyclobutan-1-ol

Cat. No. B7438420
M. Wt: 256.26 g/mol
InChI Key: IFVBRDVKBXYNFZ-UHFFFAOYSA-N
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Description

1-(3-Imidazo[1,2-a]pyridin-8-yl-1,2,4-oxadiazol-5-yl)cyclobutan-1-ol, also known as IMB-1, is a novel compound that has been synthesized and studied for its potential use in scientific research. This compound has shown promising results in various studies, and its unique structure makes it a valuable tool in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 1-(3-Imidazo[1,2-a]pyridin-8-yl-1,2,4-oxadiazol-5-yl)cyclobutan-1-ol is not fully understood, but it is believed to interact with various enzymes and receptors in the body. It has been shown to inhibit the activity of certain enzymes, which can lead to changes in biochemical pathways. 1-(3-Imidazo[1,2-a]pyridin-8-yl-1,2,4-oxadiazol-5-yl)cyclobutan-1-ol has also been shown to bind to certain receptors, which can lead to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
1-(3-Imidazo[1,2-a]pyridin-8-yl-1,2,4-oxadiazol-5-yl)cyclobutan-1-ol has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including kinases, proteases, and phosphatases. 1-(3-Imidazo[1,2-a]pyridin-8-yl-1,2,4-oxadiazol-5-yl)cyclobutan-1-ol has also been shown to bind to certain receptors, which can lead to changes in cellular signaling pathways. Additionally, 1-(3-Imidazo[1,2-a]pyridin-8-yl-1,2,4-oxadiazol-5-yl)cyclobutan-1-ol has been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(3-Imidazo[1,2-a]pyridin-8-yl-1,2,4-oxadiazol-5-yl)cyclobutan-1-ol is its unique structure, which makes it a valuable tool in the field of biochemistry and pharmacology. Its ability to interact with various enzymes and receptors makes it a versatile compound for studying biochemical pathways and cellular signaling. However, one limitation of 1-(3-Imidazo[1,2-a]pyridin-8-yl-1,2,4-oxadiazol-5-yl)cyclobutan-1-ol is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 1-(3-Imidazo[1,2-a]pyridin-8-yl-1,2,4-oxadiazol-5-yl)cyclobutan-1-ol. One direction is the development of new drugs based on the structure of 1-(3-Imidazo[1,2-a]pyridin-8-yl-1,2,4-oxadiazol-5-yl)cyclobutan-1-ol. 1-(3-Imidazo[1,2-a]pyridin-8-yl-1,2,4-oxadiazol-5-yl)cyclobutan-1-ol has the potential to act as a lead compound for the development of new drugs that target specific enzymes and receptors. Another direction is the study of the physiological effects of 1-(3-Imidazo[1,2-a]pyridin-8-yl-1,2,4-oxadiazol-5-yl)cyclobutan-1-ol in vivo. While 1-(3-Imidazo[1,2-a]pyridin-8-yl-1,2,4-oxadiazol-5-yl)cyclobutan-1-ol has shown promising results in vitro, further studies are needed to determine its efficacy in vivo. Finally, the optimization of the synthesis of 1-(3-Imidazo[1,2-a]pyridin-8-yl-1,2,4-oxadiazol-5-yl)cyclobutan-1-ol could lead to more efficient and cost-effective production of this valuable compound.

Synthesis Methods

The synthesis of 1-(3-Imidazo[1,2-a]pyridin-8-yl-1,2,4-oxadiazol-5-yl)cyclobutan-1-ol involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of 3-(imidazo[1,2-a]pyridin-8-yl)-1,2,4-oxadiazole, which is then reacted with cyclobutanone to form the final product, 1-(3-Imidazo[1,2-a]pyridin-8-yl-1,2,4-oxadiazol-5-yl)cyclobutan-1-ol. The synthesis of 1-(3-Imidazo[1,2-a]pyridin-8-yl-1,2,4-oxadiazol-5-yl)cyclobutan-1-ol has been optimized to ensure high yields and purity.

Scientific Research Applications

1-(3-Imidazo[1,2-a]pyridin-8-yl-1,2,4-oxadiazol-5-yl)cyclobutan-1-ol has been studied extensively for its potential use in scientific research. It has been shown to have a wide range of applications in the fields of biochemistry and pharmacology. 1-(3-Imidazo[1,2-a]pyridin-8-yl-1,2,4-oxadiazol-5-yl)cyclobutan-1-ol has been used as a tool to study the mechanisms of various enzymes and receptors. It has also been used in drug discovery and development, as it has the potential to act as a lead compound for the development of new drugs.

properties

IUPAC Name

1-(3-imidazo[1,2-a]pyridin-8-yl-1,2,4-oxadiazol-5-yl)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c18-13(4-2-5-13)12-15-10(16-19-12)9-3-1-7-17-8-6-14-11(9)17/h1,3,6-8,18H,2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVBRDVKBXYNFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=NC(=NO2)C3=CC=CN4C3=NC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Imidazo[1,2-a]pyridin-8-yl-1,2,4-oxadiazol-5-yl)cyclobutan-1-ol

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